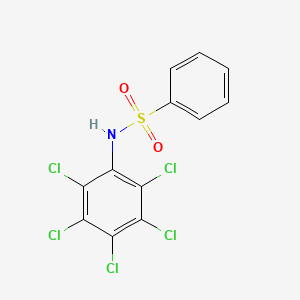
N-(ペルクロロフェニル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3,4,5,6-pentachlorophenyl)benzenesulfonamide is a chemical compound known for its unique structure and potential biological activities. It has gained significant attention in various fields of research due to its distinctive chemical properties.
科学的研究の応用
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s biological activities are under investigation, particularly its potential as an antimicrobial agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
Target of Action
N-(perchlorophenyl)benzenesulfonamide, also known as N-(2,3,4,5,6-pentachlorophenyl)benzenesulfonamide, primarily targets carbonic anhydrase IX (CA IX) . CA IX is a type of carbonic anhydrase enzyme that is overexpressed in many solid tumors . The overexpression of CA IX is often associated with changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia .
Mode of Action
The compound acts as an inhibitor of CA IX . By selectively inhibiting CA IX, it can potentially serve as an antiproliferative agent, preventing the growth and spread of cancer cells
Biochemical Pathways
The inhibition of CA IX affects the tumor cells’ metabolism, which typically shifts to anaerobic glycolysis due to tumor hypoxia . This shift in metabolism results in a significant modification in pH . By inhibiting CA IX, the compound can potentially disrupt this metabolic shift, affecting the survival and proliferation of the tumor cells .
Result of Action
The compound’s action results in significant inhibitory effects against cancer cell lines . For instance, certain derivatives of the compound have shown significant inhibitory effects against both the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . Moreover, some derivatives were able to induce apoptosis in MDA-MB-231 cells .
生化学分析
Biochemical Properties
N-(perchlorophenyl)benzenesulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors. The compound selectively inhibits CA IX, thereby disrupting the enzyme’s function and affecting the pH regulation within tumor cells . This interaction is significant because it can lead to the suppression of tumor growth and proliferation. Additionally, N-(perchlorophenyl)benzenesulfonamide has been shown to interact with other biomolecules, including proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of N-(perchlorophenyl)benzenesulfonamide on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cell lines such as MDA-MB-231 and MCF-7, the compound exhibits antiproliferative activity. It induces apoptosis, or programmed cell death, by increasing the annexin V-FITC percentage significantly . This effect on cell function is mediated through the disruption of cell signaling pathways and alterations in gene expression. Additionally, N-(perchlorophenyl)benzenesulfonamide affects cellular metabolism by inhibiting enzymes like CA IX, leading to changes in metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, N-(perchlorophenyl)benzenesulfonamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CA IX, inhibiting its enzymatic activity and preventing the conversion of carbon dioxide to bicarbonate and protons . This inhibition leads to a decrease in the extracellular pH of tumor cells, creating an unfavorable environment for their growth. Additionally, the compound may interact with other enzymes and proteins, modulating their activity and influencing gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(perchlorophenyl)benzenesulfonamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(perchlorophenyl)benzenesulfonamide remains stable under certain conditions, maintaining its inhibitory activity against CA IX . Prolonged exposure to the compound may lead to its degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including prolonged inhibition of tumor growth.
Dosage Effects in Animal Models
The effects of N-(perchlorophenyl)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound exhibits selective inhibition of CA IX, leading to antiproliferative effects in tumor cells . At higher doses, the compound may induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without causing significant toxicity.
Metabolic Pathways
N-(perchlorophenyl)benzenesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of CA IX affects the metabolic flux of tumor cells, leading to alterations in glycolysis and other metabolic processes . Additionally, N-(perchlorophenyl)benzenesulfonamide may influence the levels of metabolites, such as bicarbonate and protons, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of N-(perchlorophenyl)benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interactions with these transporters influence its localization and accumulation within target cells . Studies have shown that N-(perchlorophenyl)benzenesulfonamide can be efficiently taken up by cancer cells, leading to its accumulation in the intracellular environment. This localization is critical for its inhibitory effects on CA IX and other biomolecules.
Subcellular Localization
N-(perchlorophenyl)benzenesulfonamide exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects . Targeting signals and post-translational modifications may play a role in directing the compound to these subcellular locations. The precise localization of N-(perchlorophenyl)benzenesulfonamide is crucial for its ability to modulate enzyme activity and influence cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4,5,6-pentachlorophenyl)benzenesulfonamide typically involves the reaction of pentachlorophenylamine with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
化学反応の分析
Types of Reactions
N-(2,3,4,5,6-pentachlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple chlorine atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Common reagents used in reactions involving N-(2,3,4,5,6-pentachlorophenyl)benzenesulfonamide include strong bases (e.g., sodium hydroxide) for substitution reactions and oxidizing agents (e.g., potassium permanganate) for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives of the original compound .
類似化合物との比較
Similar Compounds
- N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide
- 4-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide
- 4-chloro-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide
Uniqueness
N-(2,3,4,5,6-pentachlorophenyl)benzenesulfonamide is unique due to the presence of multiple chlorine atoms, which confer distinct chemical properties and reactivity compared to its fluorinated analogs. This makes it particularly interesting for research in various chemical and biological applications .
特性
IUPAC Name |
N-(2,3,4,5,6-pentachlorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl5NO2S/c13-7-8(14)10(16)12(11(17)9(7)15)18-21(19,20)6-4-2-1-3-5-6/h1-5,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKOQCQSOBHMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl5NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-cyclopropyl-5-(furan-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2434870.png)
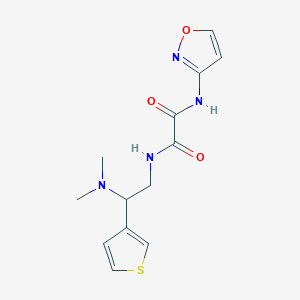
![N-(3-fluoro-4-methylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2434872.png)
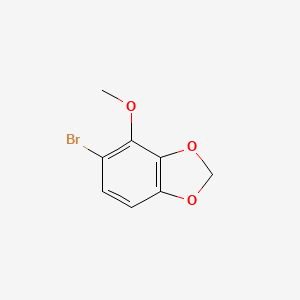
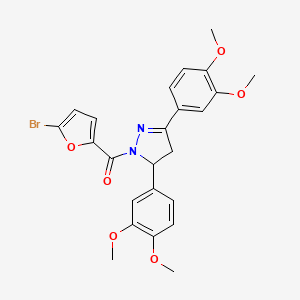


![(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2434879.png)
![(2Z)-2-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B2434881.png)
![N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide](/img/structure/B2434883.png)
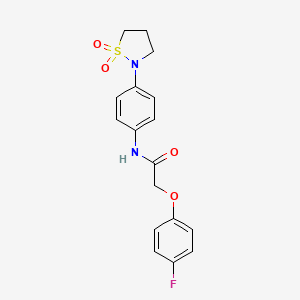
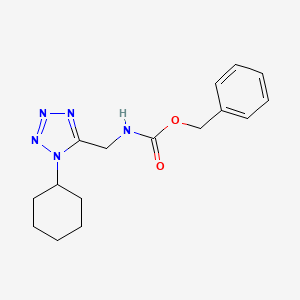
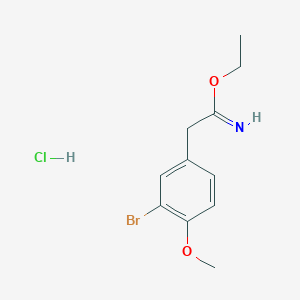
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2434890.png)
